molecular formula C10H3Cl4NO B11832662 2,6,8-Trichloroquinoline-4-carbonyl chloride CAS No. 50504-07-9

2,6,8-Trichloroquinoline-4-carbonyl chloride

Cat. No.: B11832662
CAS No.: 50504-07-9
M. Wt: 294.9 g/mol
InChI Key: BQFNPTKSQVBLJM-UHFFFAOYSA-N
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Description

2,6,8-Trichloroquinoline-4-carbonyl chloride is a chemical compound known for its unique structure and reactivity. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of three chlorine atoms at positions 2, 6, and 8, along with a carbonyl chloride group at position 4, makes this compound highly reactive and useful in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,8-Trichloroquinoline-4-carbonyl chloride typically involves the chlorination of quinoline derivatives. One common method includes the reaction of quinoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production .

Chemical Reactions Analysis

Types of Reactions

2,6,8-Trichloroquinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2,6,8-Trichloroquinoline-4-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in developing new drugs, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6,8-Trichloroquinoline-4-carbonyl chloride involves its ability to interact with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This property is particularly useful in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6,8-Trichloroquinoline-4-carbonyl chloride is unique due to the presence of three chlorine atoms and a carbonyl chloride group, which confer high reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various fields of research and industry .

Properties

CAS No.

50504-07-9

Molecular Formula

C10H3Cl4NO

Molecular Weight

294.9 g/mol

IUPAC Name

2,6,8-trichloroquinoline-4-carbonyl chloride

InChI

InChI=1S/C10H3Cl4NO/c11-4-1-5-6(10(14)16)3-8(13)15-9(5)7(12)2-4/h1-3H

InChI Key

BQFNPTKSQVBLJM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=CC(=N2)Cl)C(=O)Cl)Cl)Cl

Origin of Product

United States

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